Distinct ortho-Fluoro/meta-Morpholinomethyl Substitution Pattern
The target compound bears a fluorine substituent ortho to the boronic acid and a morpholinomethyl group meta to the boronic acid. This specific 4-fluoro-3-(morpholinomethyl) substitution pattern is structurally distinct from other commercially available fluorinated morpholinomethyl phenylboronic acid isomers . As a class-level inference, the unique spatial arrangement of the electron-withdrawing fluorine and the bulky, basic morpholinomethyl group modulates the reactivity of the boronic acid in palladium-catalyzed cross-couplings and imparts distinct physicochemical properties to derived biaryl products compared to regioisomers such as 4-fluoro-2-(morpholinomethyl)phenylboronic acid or 3-fluoro-4-(morpholinomethyl)phenylboronic acid .
| Evidence Dimension | Structural Regiochemistry |
|---|---|
| Target Compound Data | 4-fluoro-3-(morpholinomethyl)phenyl substitution pattern (ortho-F, meta-CH₂-morpholine relative to boron) |
| Comparator Or Baseline | 4-fluoro-2-(morpholinomethyl)phenylboronic acid (ortho-F, ortho-CH₂-morpholine); 3-fluoro-4-(morpholinomethyl)phenylboronic acid (meta-F, para-CH₂-morpholine) |
| Quantified Difference | Qualitative difference: Unique substitution pattern with no identical regioisomer commercially available |
| Conditions | Structural analysis based on canonical SMILES and IUPAC nomenclature comparison |
Why This Matters
This unique regioisomer provides access to a distinct region of chemical space in library synthesis and SAR studies, enabling exploration of structure-activity relationships not accessible with other fluorinated morpholinomethyl phenylboronic acid isomers.
